

2-Furoyl isothiocyanate molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Furoyl isothiocyanate

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An In-depth Technical Guide to **2-Furoyl Isothiocyanate**: Synthesis, Reactivity, and Applications

Foreword

As a Senior Application Scientist, my experience is rooted in the practical application of chemical principles to solve complex research challenges. This guide is crafted not merely as a repository of data, but as a strategic manual for researchers, scientists, and drug development professionals. **2-Furoyl isothiocyanate** is more than a simple reagent; it is a versatile electrophilic building block, a gateway to novel heterocyclic scaffolds with significant potential in medicinal chemistry. Its reactivity is dictated by the elegant interplay between the furan ring, the activating acyl group, and the heterocumulene isothiocyanate moiety. Understanding this interplay is critical to harnessing its synthetic power. This document is structured to provide not just the "what" and "how," but the fundamental "why" behind the experimental choices, ensuring that the protocols described are not just followed, but understood.

Core Physicochemical Properties

2-Furoyl isothiocyanate (Furan-2-carbonyl isothiocyanate) is the acyl isothiocyanate derivative of 2-furoic acid. The presence of the electron-withdrawing 2-furoyl group significantly enhances the electrophilicity of the isothiocyanate carbon atom, making it a highly reactive and valuable intermediate in organic synthesis.

Property	Value	Source(s)
Molecular Weight	153.16 g/mol	[1][2][3]
Molecular Formula	C ₆ H ₃ NO ₂ S	[1][2][3]
CAS Number	80440-95-5	[1]
Boiling Point	78 °C	[1]
Density	1.3 g/mL	[1]
Appearance	(Typically) Liquid	[1]

Synthesis and Handling: A Self-Validating Protocol

The primary route to **2-furoyl isothiocyanate** involves the reaction of a 2-furoyl halide with a thiocyanate salt. Due to its reactivity and sensitivity to moisture, it is almost exclusively generated in situ for immediate use in subsequent reactions.

Synthesis of the Precursor: 2-Furoyl Chloride

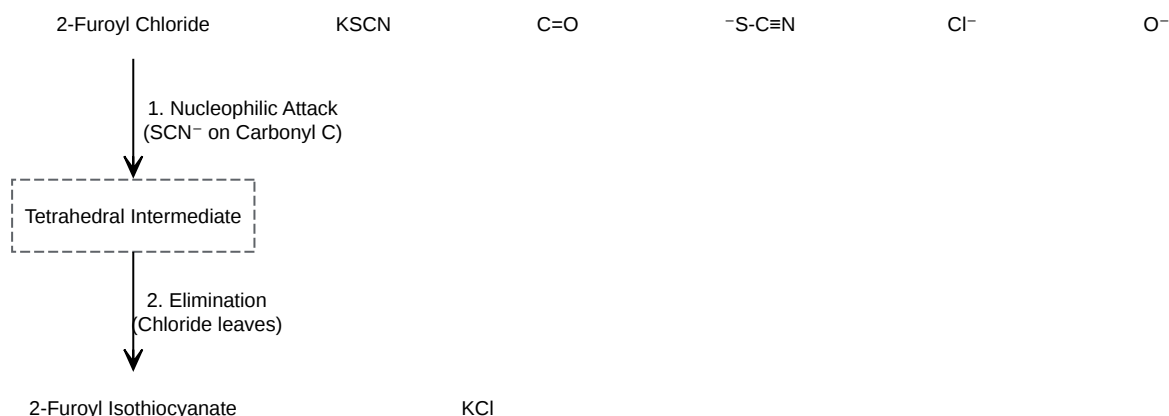
The quality of the final isothiocyanate is directly dependent on the purity of its precursor, 2-furoyl chloride. 2-Furoyl chloride is synthesized from 2-furoic acid. The classical method involves refluxing with thionyl chloride.[4] While effective, this method produces sulfur dioxide and hydrogen chloride byproducts, posing environmental and handling challenges.[5] An alternative, cleaner approach utilizes phosgene or its safer equivalents in the presence of a catalyst like N,N-dimethylformamide (DMF).[5][6]

In Situ Generation of 2-Furoyl Isothiocyanate

The conversion of 2-furoyl chloride to the isothiocyanate is a robust nucleophilic acyl substitution. The thiocyanate anion (SCN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent departure of the chloride ion yields the desired acyl isothiocyanate.

Causality Behind Experimental Choices:

- Solvent: Anhydrous acetone is the solvent of choice. Its polarity is sufficient to dissolve the potassium thiocyanate salt, yet it is aprotic, preventing the hydrolysis of the highly reactive 2-furoyl chloride and the **2-furoyl isothiocyanate** product.
- Reagents: Anhydrous reagents and a dry reaction environment are critical. Any moisture will lead to the formation of 2-furoic acid, reducing the yield and complicating purification.
- In Situ Strategy: Generating the isothiocyanate in the same pot just before adding the final nucleophile is a self-validating system. It minimizes the handling of the reactive intermediate, prevents its degradation, and ensures maximum reactivity for the subsequent step.
- To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add potassium thiocyanate (1.05 equivalents) and anhydrous acetone.
- Stir the resulting suspension under a nitrogen atmosphere at room temperature.
- Add a solution of 2-furoyl chloride (1.0 equivalent) in anhydrous acetone dropwise to the suspension over 15-20 minutes.
- After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure the complete formation of **2-furoyl isothiocyanate**.^[7] The formation of a potassium chloride precipitate is a visual indicator of reaction progress.
- The resulting mixture containing **2-furoyl isothiocyanate** is not isolated but used directly in the next synthetic step.



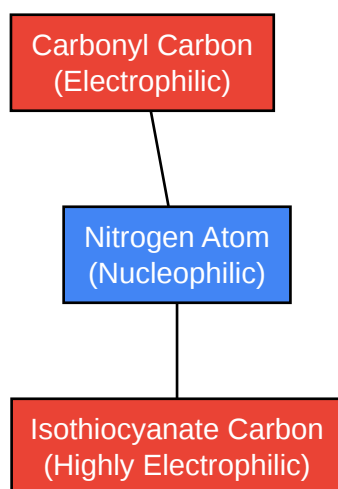
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Caption: Mechanism for the synthesis of **2-Furoyl Isothiocyanate**.

Chemical Reactivity and Synthetic Applications

Acyl isothiocyanates are bifunctional electrophiles. Their reactivity is dominated by two electrophilic carbon centers: the carbonyl carbon and the isothiocyanate carbon. The powerful electron-withdrawing effect of the adjacent carbonyl group makes the isothiocyanate carbon significantly more susceptible to nucleophilic attack than in standard alkyl or aryl isothiocyanates.[8]

2-Furoyl Isothiocyanate



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Caption: Key reactive centers in **2-Furoyl Isothiocyanate**.

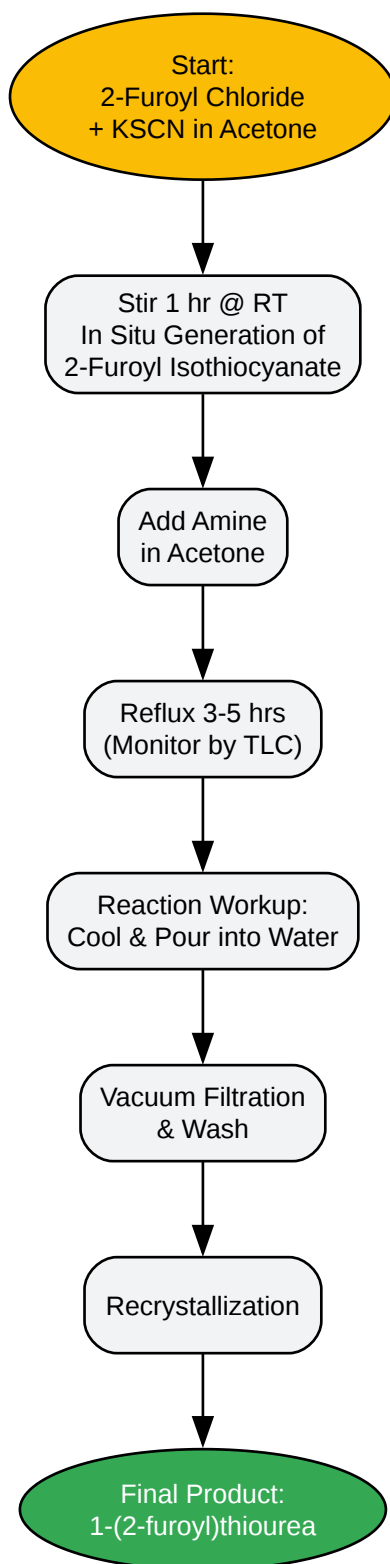
Application in Thiourea Synthesis

The most prominent application of **2-furoyl isothiocyanate** is its reaction with primary and secondary amines to form 1-(2-furoyl)thiourea derivatives.[7][9] These compounds are valuable scaffolds in medicinal chemistry, with studies reporting potential antioxidant and enzyme inhibitory activities.[9]

Causality Behind Experimental Choices:

- **Nucleophilic Strength:** The lone pair of electrons on the amine nitrogen readily attacks the highly electrophilic isothiocyanate carbon.
- **One-Pot Reaction:** This reaction is ideally suited for a one-pot synthesis following the in situ generation of the isothiocyanate. This approach is highly efficient, minimizing transfers and potential yield loss.

- Reflux Conditions: Heating the reaction mixture (reflux) provides the necessary activation energy to drive the condensation reaction to completion, which can be monitored by Thin Layer Chromatography (TLC).^[7]
- Generate **2-furoyl isothiocyanate** in situ as described in the protocol above (Section 2.2).
- To the resulting mixture, add a solution of the desired primary or secondary amine (1.0 equivalent) dissolved in anhydrous acetone dropwise.
- Upon completion of the addition, attach a condenser and heat the reaction mixture to reflux (approx. 56 °C for acetone).
- Monitor the reaction progress using TLC until the starting amine is consumed (typically 3-5 hours).^[7]
- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into cold water to precipitate the crude thiourea product.
- Collect the solid product by vacuum filtration, wash with water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1-(2-furoyl)thiourea derivative.



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Caption: One-pot workflow for 1-(2-furoyl)thiourea synthesis.

Potential in Heterocyclic Chemistry and Bioconjugation

The reactivity profile of **2-furoyl isothiocyanate** extends beyond thiourea formation. The isothiocyanate group is a classic synthon for a vast array of nitrogen- and sulfur-containing heterocycles, such as thiazoles, thiadiazoles, and triazoles.[8] While specific examples for the 2-furoyl derivative require further exploration, the established reactivity of acyl isothiocyanates provides a validated roadmap for synthetic chemists.

Furthermore, the isothiocyanate functional group is renowned for its ability to covalently label proteins. The reaction typically occurs with the ϵ -amino group of lysine residues under slightly alkaline conditions (pH 9-11) to form a stable thiourea linkage.[10] This suggests that **2-furoyl isothiocyanate** could be developed as a novel labeling reagent, introducing the furan moiety for detection or as a pharmacological handle.

Summary and Future Outlook

2-Furoyl isothiocyanate is a potent and versatile synthetic intermediate whose value lies in its heightened electrophilicity. The protocols detailed herein, emphasizing an in situ, one-pot approach, represent a robust and efficient methodology for its synthesis and immediate application. Its primary utility as a precursor to 1-(2-furoyl)thiourea derivatives provides a direct route to compounds of interest for biological screening programs, particularly in the search for novel antioxidant and enzyme-inhibiting agents. Future research should focus on expanding its use in cycloaddition reactions to build more complex heterocyclic systems and exploring its potential as a bioconjugation reagent for labeling and modifying biomolecules.

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- To cite this document: BenchChem. [2-Furoyl isothiocyanate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271967#2-furoyl-isothiocyanate-molecular-weight]

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